molecular formula C20H39N5O5 B14226451 L-Isoleucyl-L-valyl-L-alanyl-L-lysine CAS No. 798540-35-9

L-Isoleucyl-L-valyl-L-alanyl-L-lysine

Cat. No.: B14226451
CAS No.: 798540-35-9
M. Wt: 429.6 g/mol
InChI Key: NYRQNYRUDZFGNO-QXKUPLGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Isoleucyl-L-valyl-L-alanyl-L-lysine is a tetrapeptide composed of the amino acids isoleucine (Ile), valine (Val), alanine (Ala), and lysine (Lys). Its sequence—Ile-Val-Ala-Lys—suggests a compact structure with a combination of hydrophobic (Ile, Val) and hydrophilic (Lys) residues.

Properties

CAS No.

798540-35-9

Molecular Formula

C20H39N5O5

Molecular Weight

429.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C20H39N5O5/c1-6-12(4)15(22)18(27)25-16(11(2)3)19(28)23-13(5)17(26)24-14(20(29)30)9-7-8-10-21/h11-16H,6-10,21-22H2,1-5H3,(H,23,28)(H,24,26)(H,25,27)(H,29,30)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

NYRQNYRUDZFGNO-QXKUPLGCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-valyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the free amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups (e.g., Fmoc) are removed to expose the amine group for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-valyl-L-alanyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like lysine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of lysine can produce hydroxylysine, while substitution reactions can introduce new functional groups to the peptide chain.

Scientific Research Applications

L-Isoleucyl-L-valyl-L-alanyl-L-lysine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a component of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-valyl-L-alanyl-L-lysine depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, influencing cellular processes such as metabolism, growth, and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares L-isoleucyl-L-valyl-L-alanyl-L-lysine with structurally related peptides from the provided evidence. Key differences in sequence length, molecular weight, and functional residues are highlighted.

Structural and Physicochemical Comparisons

Compound Name Amino Acid Sequence Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Ile-Val-Ala-Lys C20H39N5O5 ~429.56 Tetrapeptide; hydrophobic core + basic Lys N/A
Gly-Ile-Gly-Lys-Phe-Leu-Lys-Lys-Ala... Gly-Ile-Gly-Lys-Phe-Leu-Lys-Lys... C122H209N31O23 2478.16 19-mer; multiple Lys/Phe residues; long chain
Leu-Ala-Ile-Leu-Ser-Val-Gly Leu-Ala-Ile-Leu-Ser-Val-Gly C31H57N7O9 671.83 Heptapeptide; includes Ser (polar) and Gly
Val-Lys-Ile-Pro-Val-Ala-Ile-Lys Val-Lys-Ile-Pro-Val-Ala-Ile-Lys C42H78N10O9 867.13 Contains Pro (rigid structure); branched-chain residues
  • Sequence Length : The target tetrapeptide is significantly shorter than the 19-mer in (2478.16 g/mol) and the heptapeptide in (671.83 g/mol). Shorter peptides often exhibit better membrane permeability and metabolic stability compared to longer chains .
  • Functional Residues :
    • The Gly-Ile-Gly-Lys... peptide () contains multiple lysine and phenylalanine residues, likely enhancing solubility and aromatic interactions, respectively .
    • The Val-Lys-Ile-Pro... compound () includes proline, which introduces structural rigidity and may limit α-helix formation .
    • The Leu-Ala-Ile-Leu... peptide () incorporates serine, a polar residue that could participate in hydrogen bonding .

Functional Implications

  • In contrast, the Gly-Ile-Gly-Lys... peptide () balances hydrophobicity (Phe, Leu) with lysine-mediated solubility .
  • Charged Residues: Lysine’s amino group in the target peptide may facilitate binding to nucleic acids or anionic surfaces. ’s compound also includes lysine but pairs it with proline, which could localize the charge in specific structural contexts .
  • Conformational Flexibility : The absence of proline in the target peptide suggests greater flexibility compared to the Val-Lys-Ile-Pro... compound, where proline restricts backbone rotation .

Biochemical Stability

  • Longer peptides (e.g., ’s 19-mer) are prone to proteolytic degradation due to exposed cleavage sites, whereas shorter peptides like the target tetrapeptide may exhibit enhanced stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.